molecular formula C16H35S+ B14541964 Dodecyl(methyl)propylsulfanium CAS No. 62312-64-5

Dodecyl(methyl)propylsulfanium

Cat. No.: B14541964
CAS No.: 62312-64-5
M. Wt: 259.5 g/mol
InChI Key: VOTWMAMNIWQNEL-UHFFFAOYSA-N
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Description

Dodecyl(methyl)propylsulfanium is a sulfonium-based surfactant characterized by a central sulfur atom bonded to a dodecyl chain, a methyl group, and a propyl group. This compound belongs to the class of cationic surfactants, where the positively charged sulfonium ion facilitates interactions with negatively charged surfaces or molecules.

Properties

CAS No.

62312-64-5

Molecular Formula

C16H35S+

Molecular Weight

259.5 g/mol

IUPAC Name

dodecyl-methyl-propylsulfanium

InChI

InChI=1S/C16H35S/c1-4-6-7-8-9-10-11-12-13-14-16-17(3)15-5-2/h4-16H2,1-3H3/q+1

InChI Key

VOTWMAMNIWQNEL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[S+](C)CCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecyl(methyl)propylsulfanium typically involves the alkylation of a sulfide. One common method is the reaction of dodecyl sulfide with methyl iodide and propyl iodide under basic conditions. The reaction proceeds as follows:

Dodecyl sulfide+Methyl iodide+Propyl iodideThis compound iodide\text{Dodecyl sulfide} + \text{Methyl iodide} + \text{Propyl iodide} \rightarrow \text{this compound iodide} Dodecyl sulfide+Methyl iodide+Propyl iodide→this compound iodide

The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like sodium hydroxide to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction conditions is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Dodecyl(methyl)propylsulfanium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonium salt back to the corresponding sulfide.

    Substitution: Nucleophilic substitution reactions can replace one of the alkyl groups with another nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or thiolates are often employed in substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dodecyl sulfide.

    Substitution: Various substituted sulfonium salts depending on the nucleophile used.

Scientific Research Applications

Dodecyl(methyl)propylsulfanium has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of membrane proteins due to its surfactant properties.

    Medicine: Investigated for its potential antimicrobial properties.

    Industry: Utilized in the formulation of detergents and emulsifiers.

Mechanism of Action

The mechanism by which dodecyl(methyl)propylsulfanium exerts its effects is primarily through its surfactant properties. The compound can reduce surface tension, allowing it to interact with and disrupt lipid membranes. This property is particularly useful in biological applications where membrane disruption is required.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between Dodecyl(methyl)propylsulfanium and related surfactants:

Property This compound Sodium Dodecyl Sulfate (SDS) Isopropanolamine Dodecylbenzenesulfonate
Chemical Class Cationic sulfonium surfactant Anionic sulfate surfactant Anionic benzenesulfonate surfactant
Charge Positive (sulfonium ion) Negative (sulfate ion) Negative (benzenesulfonate ion)
Hydrophobic Tail Dodecyl chain Dodecyl chain Dodecylbenzene chain
Counterion None (intrinsic charge) Sodium (Na⁺) Isopropanolamine (C₃H₉NO)
Typical Applications Niche emulsifiers, membrane studies Detergents, protein denaturation Industrial cleaners, emulsifiers

Physicochemical Behavior

  • Micellization and Solubility: SDS forms micelles at critical micelle concentrations (CMC) of ~8 mM in water, driven by hydrophobic tail aggregation and sulfate headgroup repulsion . This compound, being cationic, likely exhibits lower CMC values due to reduced electrostatic repulsion between headgroups. Isopropanolamine dodecylbenzenesulfonate, with its bulky benzene ring, may have higher CMC due to steric hindrance .
  • Crystallization Behavior: SDS crystallization in aqueous solutions is influenced by additives (e.g., Group I/II ions), which alter crystal morphology (e.g., hexagonal vs. elliptical) without significantly affecting melting points . Similar studies on sulfonium surfactants are scarce, but cationic surfactants generally exhibit less pronounced crystallization due to stronger hydration shells around charged headgroups.

Environmental and Health Impacts

  • Toxicity: Isopropanolamine dodecylbenzenesulfonate is associated with occupational hazards, including respiratory irritation and skin sensitization, necessitating strict exposure controls . SDS has moderate toxicity, primarily affecting aquatic ecosystems at high concentrations. This compound’s toxicity profile remains understudied, though cationic surfactants are often more toxic to aquatic organisms than anionic counterparts.

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